molecular formula C21H21N5O2 B609491 NCB-0846

NCB-0846

Cat. No.: B609491
M. Wt: 375.4 g/mol
InChI Key: FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCB-0846 is a small-molecule inhibitor that targets Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase involved in various cellular processes, including cell motility, proliferation, and differentiation. This compound has shown potential in inhibiting cancer cell growth and metastasis by targeting the Wnt signaling pathway .

Mechanism of Action

Target of Action

NCB-0846, a small-molecule inhibitor, primarily targets TRAF2 and NCK-interacting kinase (TNIK) . TNIK is a serine/threonine kinase that plays a crucial role in cell signal transduction by interacting with TNF receptor-associated factor 2 (TRAF2) and non-catalytic region of tyrosine kinase adaptor (NCK) . It is an essential part of the Wnt signaling pathway, maintaining normal cell function and involved in the occurrence of cancer and neurological diseases .

Mode of Action

This compound binds to TNIK in an inactive conformation, thereby inhibiting the transcriptional coactivator function of TNIK . This inhibition is associated with the suppression of Sma- and Mad-Related Protein-2/3 (SMAD2/3) phosphorylation and nuclear translocation . The inhibition of TNIK by this compound results in the downregulation of AKT phosphorylation in TNIK-amplified cells .

Biochemical Pathways

This compound affects the Wnt signaling pathway and the MAPK/ERK pathway . It inhibits the Wnt-mediated cancer stemness in colorectal cancer stem cells (CSC), as evidenced by the reduction of the protein levels of CD44, CD133, and ALDH1 . It also suppresses TGFβ1-induced epithelial to mesenchymal transition (EMT) of human non-small-cell lung cancer line A549 .

Result of Action

This compound has significant molecular and cellular effects. It inhibits cell viability , induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . It also restores the cell membrane localization of E-cadherin and a tight junction protein, zonula occludens-1 (ZO-1), and suppresses the expression of mesenchymal cell markers .

Action Environment

It’s worth noting that the effectiveness of this compound can be influenced by the specific cellular environment, such as the presence of certain signaling pathways or the state of the cells (eg, cancer stem cells or cells undergoing EMT) .

Biochemical Analysis

Biochemical Properties

NCB-0846 functions as a potent inhibitor of TNIK, with an IC50 value of 21 nM . It selectively inhibits TNIK over a panel of 46 kinases, although it also inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by more than 80% at 100 nM . The compound interacts with TNIK by binding to it in an inactive conformation, thereby inhibiting its transcriptional coactivator function . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis . For instance, in papillary thyroid carcinoma cells, this compound significantly inhibits TNIK kinase activity, induces cell apoptosis, and activates apoptosis-related proteins in a dose-dependent manner . Additionally, this compound has been found to inhibit the epithelial-to-mesenchymal transition (EMT) in lung cancer cells by blocking the TGFβ/SMAD signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TNIK in an inactive conformation, which inhibits the kinase’s activity . This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced transcription of Wnt target genes . This compound also inhibits the phosphorylation and nuclear translocation of SMAD2/3, thereby blocking the TGFβ/SMAD signaling pathway . This dual inhibition of Wnt and TGFβ signaling pathways contributes to the compound’s anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to inhibit tumor growth in xenograft models over extended periods . Additionally, this compound has demonstrated stability in various solvents, with a shelf life of up to three years when stored as a powder at -20°C and up to two years when stored in solution at -80°C . Long-term studies have indicated that this compound can maintain its inhibitory effects on TNIK and Wnt signaling pathways over prolonged periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In tumor-bearing mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Higher doses of the compound result in increased inhibition of TNIK kinase activity and greater induction of apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects, necessitating careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in the Wnt/β-catenin signaling pathway, where it inhibits the transcriptional coactivator function of TNIK . This inhibition disrupts the downstream signaling cascade, leading to reduced transcription of Wnt target genes . Additionally, this compound has been shown to inhibit the TGFβ/SMAD signaling pathway by blocking the phosphorylation and nuclear translocation of SMAD2/3 . These dual inhibitory effects on Wnt and TGFβ signaling pathways contribute to the compound’s anti-cancer properties .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion . The compound has been shown to accumulate in various cellular compartments, including the cytoplasm and nucleus . In animal models, this compound has demonstrated good bioavailability and tissue distribution, with significant accumulation in tumor tissues . The compound’s transport and distribution are influenced by its physicochemical properties, including its molecular weight and solubility .

Subcellular Localization

This compound primarily localizes to the cytoplasm and nucleus of cells . In neurons, the compound has been found to decrease significantly in epilepsy model rats and patients with temporal lobe epilepsy compared to controls . Subcellular fractionation studies have shown that this compound affects the expression of key interactors in postsynaptic density fractions, indicating its role in modulating synaptic function . The compound’s subcellular localization is influenced by its interactions with TNIK and other cellular proteins .

Preparation Methods

The synthesis of NCB-0846 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

NCB-0846 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Comparison with Similar Compounds

NCB-0846 is compared with other TNIK inhibitors, such as NCB-0970 and NCB-0005. While NCB-0970 also inhibits TNIK, this compound has shown higher inhibitory activity against colony formation in cancer cells . NCB-0005 has a different backbone structure compared to this compound, making this compound unique in its mechanism of action and efficacy .

Similar compounds include:

This compound stands out due to its higher efficacy and unique mechanism of action in targeting TNIK and the Wnt signaling pathway.

Properties

IUPAC Name

4-[2-(3H-benzimidazol-5-ylamino)quinazolin-8-yl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c27-15-5-7-16(8-6-15)28-19-3-1-2-13-11-22-21(26-20(13)19)25-14-4-9-17-18(10-14)24-12-23-17/h1-4,9-12,15-16,27H,5-8H2,(H,23,24)(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRWBSYRGSWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)OC2=CC=CC3=CN=C(N=C32)NC4=CC5=C(C=C4)N=CN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NCB-0846
Reactant of Route 2
Reactant of Route 2
NCB-0846
Reactant of Route 3
Reactant of Route 3
NCB-0846
Reactant of Route 4
NCB-0846
Reactant of Route 5
NCB-0846
Reactant of Route 6
Reactant of Route 6
NCB-0846

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.